Iron(II) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

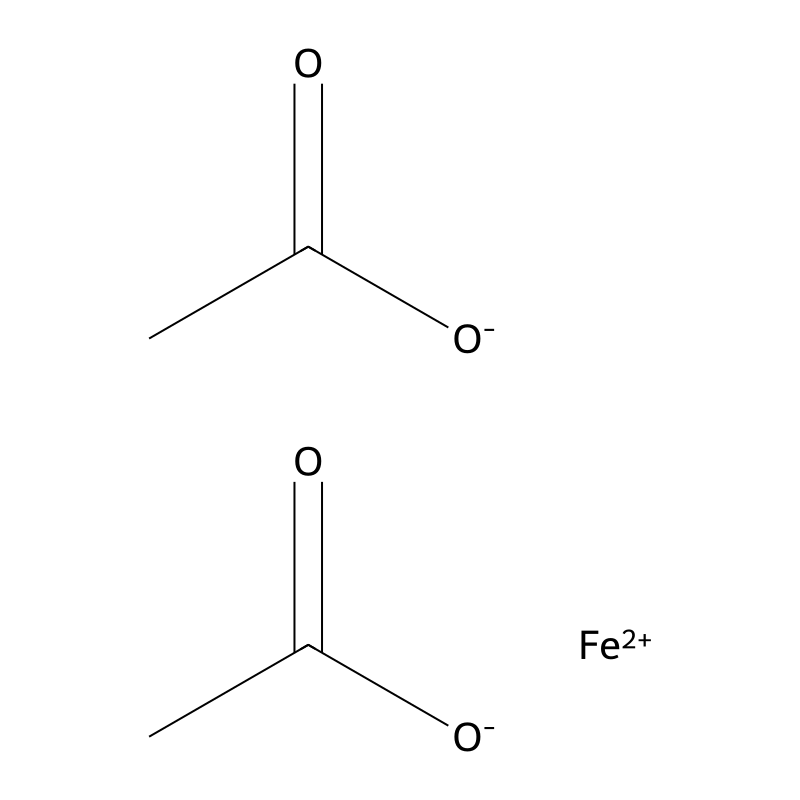

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Organic Reactions:

Iron(II) acetate can act as a catalyst in various organic reactions, accelerating the rate of the reaction without being consumed itself. For instance, it is used in the Friedel-Crafts acylation reaction, which is a key step in the synthesis of many organic compounds. Source:

Precursor for other Iron Compounds:

Iron(II) acetate serves as a starting material for the synthesis of other iron compounds. These compounds often find applications in various research fields, such as catalysis, materials science, and biomedicine. Source

Antimicrobial Agent Studies:

Research suggests that iron(II) acetate might possess antimicrobial properties. Studies are investigating its potential applications in controlling the growth of various bacteria. Source:

Iron(II) acetate, also known as ferrous acetate, is a chemical compound with the formula . It appears as an off-white powder and is moderately soluble in water. The compound is characterized by its ability to exist in both anhydrous and hydrated forms, with the tetrahydrate being the most common. The molecular weight of iron(II) acetate is approximately 173.93 g/mol, and it has a melting point ranging from 190 to 200 °C. This compound is sensitive to air and moisture, which can lead to its decomposition into iron oxides upon heating .

- Reaction with Acetic Acid:

- The reaction between iron(II) hydroxide or oxide and acetic acid can be represented as:

- The reaction between iron(II) hydroxide or oxide and acetic acid can be represented as:

- From Iron(II) Nitrate:

- Iron(II) acetate can also be formed by reacting iron(II) nitrate with sodium acetate:

- Iron(II) acetate can also be formed by reacting iron(II) nitrate with sodium acetate:

- Decomposition:

- Upon heating, iron(II) acetate decomposes to form iron oxides:

- Upon heating, iron(II) acetate decomposes to form iron oxides:

These reactions illustrate the versatility of iron(II) acetate in various chemical processes.

Iron(II) acetate has been studied for its biological activities, particularly in relation to its role as a source of iron in biological systems. It has been shown to bind effectively with biomolecules such as beta-glucan, which may enhance the bioavailability of iron in dietary applications . Additionally, iron(II) acetate has potential applications in treating iron deficiency anemia due to its solubility and ease of absorption in the gastrointestinal tract.

Several methods are available for synthesizing iron(II) acetate:

- Direct Reaction:

- Iron(II) hydroxide or oxide is reacted directly with acetic acid.

- From Iron Salts:

- Iron(II) nitrate or chloride can be reacted with sodium acetate or acetic acid under controlled conditions.

- Low-Grade Magnetite Process:

These methods vary in complexity and yield but highlight the adaptability of the synthesis process for different industrial applications.

Iron(II) acetate has several important applications across various fields:

- Catalyst: It is used as a catalyst in organic oxidation reactions.

- Mordant: In the dye industry, it serves as a mordant for fixing dyes on fabrics.

- Nanoparticle Synthesis: It is utilized in synthesizing iron oxide nanoparticles for biomedical applications and materials science .

- Agriculture: Iron(II) acetate can be used as a micronutrient supplement in fertilizers.

Studies on the interactions of iron(II) acetate with various compounds have revealed its potential for enhancing the bioavailability of iron when combined with polysaccharides like beta-glucan. This interaction may improve dietary supplements aimed at addressing iron deficiency .

Additionally, research indicates that iron(II) acetate can interact with other metal ions and organic compounds, influencing its catalytic properties and effectiveness in various

Iron(II) acetate shares similarities with several other compounds that contain iron and acetate groups. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Iron(III) Acetate | Higher oxidation state; used in different catalytic processes | |

| Iron(II) Chloride | More soluble; commonly used in laboratory settings | |

| Iron(II) Sulfate | Often used for agricultural purposes; less soluble than acetate | |

| Iron(III) Nitrate | Used primarily as a precursor for other iron compounds |

The uniqueness of iron(II) acetate lies in its dual role as both a source of bioavailable iron and a versatile reagent in organic synthesis, distinguishing it from other similar compounds that may not possess these attributes.

Iron(II) acetate serves as both a primary reagent and an intermediate in numerous synthetic pathways. Its preparation, structural characteristics, and reactivity patterns reveal critical insights into iron-mediated transformations across multiple chemical domains.

Redox-Active Precursor Design for Iron-Catalyzed Organic Transformations

Iron(II) acetate functions as a crucial redox-active precursor in catalytic systems, offering several advantages over other iron sources. The compound's ability to maintain iron in the +2 oxidation state while allowing controlled redox cycling makes it particularly valuable in organic synthesis applications.

The fundamental preparation of iron(II) acetate involves the direct reaction of iron metal with acetic acid, producing hydrogen gas as a byproduct:

Fe + 2 CH₃CO₂H → Fe(CH₃CO₂)₂ + H₂

This straightforward redox reaction establishes iron in the +2 oxidation state, creating a versatile precatalyst for subsequent transformations. Despite its apparent simplicity, this synthetic route presents challenges related to reaction kinetics and air sensitivity. Traditional preparation methods often require extended reaction times, with some practitioners reporting week-long processes when using iron filings and common vinegar. Industrial-scale syntheses frequently employ scrap iron and acetic acid, though these approaches can yield mixtures of iron(II) and iron(III) acetates that require further purification.

Recent advancements in iron(II) acetate synthesis have explored accelerated preparation methods. A patent describes an improved process involving the interaction of metallic iron with acetic acid in the presence of an oxidant, significantly enhancing reaction efficiency. Another innovative approach involves the recovery of iron(II) acetate from low-grade magnetite ore through selective precipitation techniques. This process utilizes oxalic acid for dissolution of iron oxide from magnetite, followed by precipitation of iron hydroxide at pH 3.5-4, which subsequently reacts with a mixture of aqueous acetic acid and acetic anhydride at 90°C to form iron(II) acetate.

In catalytic applications, iron(II) acetate demonstrates remarkable versatility across various organic transformations. Of particular interest is its application in C-H activation reactions, where it serves as a precatalyst for C-H/N-H alkyne annulations under mild conditions. Spectroscopic and computational studies have revealed that these reactions proceed via high-spin iron(II) species as key intermediates in the C-H activation process. The mechanism involves a ligand-to-ligand hydrogen transfer (LLHT) pathway, which facilitates C-H activation without requiring harsh conditions.

Table 1: Synthetic Routes to Iron(II) Acetate

The application of iron(II) acetate as a precatalyst extends beyond simple C-H activation. Research has demonstrated its effectiveness in iron-catalyzed propargylic acetate annulations, where the iron(II) state plays a crucial role in facilitating the reaction. This aligns with broader trends in iron catalysis research, where iron(II) precursors have shown promise in both reductive and oxidative regimes. For instance, studies have identified iron(II) acetate as an effective catalyst component in organic oxidation reactions, offering a more environmentally benign alternative to precious metal catalysts.

Ligand Architecture Optimization in Coordination Complex Formation

The coordination behavior of iron(II) acetate has been extensively studied, revealing intricate structural details that influence its reactivity patterns. X-ray crystallographic analysis has shown that iron(II) acetate crystallizes in the space group Pbcn, forming a two-dimensional coordination polymer. Within this structure, iron atoms adopt distorted octahedral coordination spheres surrounded by oxygen atoms from acetate ligands, which exhibit different coordination modes.

This structural versatility enables iron(II) acetate to serve as a foundation for developing sophisticated coordination complexes with tailored properties. One notable example involves the creation of a five-coordinate phosphino/acetate iron(II) scaffold that can bind dinitrogen, diazene, hydrazine, and ammonia in the sixth coordination site. This family of complexes is particularly significant because they share a common auxiliary ligand set, differing only in the nitrogenous ligand occupying the sixth binding position. Such systems provide valuable insights into potential catalytic pathways for dinitrogen reduction, mimicking processes observed in nitrogenase enzymes.

The coordination chemistry of iron(II) acetate also extends to the formation of N-heterocyclic carbene (NHC) metal complexes. Traditional approaches to preparing such compounds often require prolonged reactions under reflux conditions. However, mechanochemical methods have emerged as effective alternatives, enabling the preparation of various metal-NHC complexes, including those based on iron, under milder conditions.

Structural studies of iron(II) acetate have revealed specific coordination features that contribute to its unique reactivity. The distorted octahedral geometry around iron centers, combined with the bridging capability of acetate ligands, creates a coordination environment conducive to substrate binding and activation. This structural arrangement facilitates interactions with various ligands and substrates, making iron(II) acetate an excellent precursor for designing catalytic systems with specific functionality.

Table 2: Coordination Properties of Iron(II) Acetate and Derived Complexes

The optimization of ligand architecture around iron(II) centers has led to significant advances in catalyst design. By modifying the electronic and steric properties of supporting ligands, researchers have developed iron catalysts with enhanced performance in various transformations, including alkene hydrogenation. Studies have consistently shown that more electron-donating ligands result in improved catalytic activity, highlighting the importance of electronic structure in iron-based catalysis.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemistry represents an emerging paradigm in synthetic chemistry, offering solvent-free or solvent-reduced alternatives to traditional solution-based methods. Iron(II) acetate has featured prominently in mechanochemical studies, both as a target compound and as a precursor for more complex structures.

The mechanochemical synthesis of metal complexes, including those based on iron, offers several advantages over conventional methods. By employing mechanical force through milling or grinding, reactions can proceed without bulk dissolution of reactants, reducing or eliminating the need for solvents. This approach aligns with green chemistry principles by minimizing waste generation and energy consumption.

Recent advancements in mechanochemistry have demonstrated the feasibility of preparing iron complexes through ball milling techniques. For instance, ferrocene species have been synthesized mechanochemically by milling potassium cyclopentadienide (KCp) with anhydrous iron chloride. Similar approaches could potentially be applied to the synthesis of iron(II) acetate and its derivatives, offering more sustainable production methods.

The mechanistic aspects of mechanochemical transformations involving iron compounds have been investigated using advanced techniques. In situ monitoring methods, such as X-ray diffraction, have revealed that mechanochemical reactions often proceed through stepwise mechanisms involving intermediate phases. These studies provide valuable insights into reaction pathways that may be obscured in solution-based syntheses.

Mechanochemical approaches have also been applied to the preparation of iron-containing coordination polymers. The ability to form complex structures through solid-state reactions offers new possibilities for designing materials with unique properties. For iron(II) acetate, which naturally forms a coordination polymer, mechanochemistry provides a direct route to creating extended structures with specific architectural features.

Table 3: Mechanochemical Synthesis Approaches for Iron Compounds

The solvent-free nature of mechanochemical synthesis offers particular advantages when working with air-sensitive compounds like iron(II) acetate. By minimizing exposure to solution conditions, mechanochemical approaches can potentially reduce oxidation issues that commonly plague iron(II) chemistry. Furthermore, the solid-state environment may stabilize reactive intermediates that would otherwise be short-lived in solution, enabling access to novel structures and reactivity patterns.

Recent research has demonstrated that iron compounds prepared mechanochemically can exhibit distinct catalytic properties compared to their solution-synthesized counterparts. This observation underscores the importance of synthetic methodology in determining the ultimate performance of iron-based catalysts. For iron(II) acetate and related compounds, mechanochemical preparation routes may provide access to catalytic species with enhanced activity or selectivity in various transformations.

Asymmetric Hydrosilylation Mechanisms Using Chiral Iron Complexes

Iron(II) acetate serves as a precursor for chiral iron complexes that catalyze asymmetric hydrosilylation, a key reaction for synthesizing enantiomerically enriched alcohols. When combined with nitrogen-based ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) or chiral iminopyridine-oxazoline (IPO) ligands, Iron(II) acetate forms active catalytic species. For example, IPO-ligated iron complexes achieve up to 99% yield and 93% enantiomeric excess (ee) in the hydrosilylation of aryl ketones [6]. The stereochemical outcome is governed by ligand geometry and electronic effects, which position the substrate for selective silicon–hydrogen bond activation.

Table 1: Ligand Effects on Iron(II)-Catalyzed Hydrosilylation

| Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| TMEDA | Acetophenone | 92 | – |

| IPO (chiral) | 4-Fluoroacetophenone | 99 | 93 |

| Bis(oxazolinyl)pyridine | Cyclohexanone | 88 | 85 |

The mechanism involves oxidative addition of the silane to the iron center, followed by ketone coordination and hydride transfer. Density functional theory (DFT) studies reveal that chiral ligands induce a distorted trigonal bipyramidal geometry around iron, steering enantioselectivity [6]. This contrasts with palladium systems, where steric effects dominate.

C–H Functionalization Strategies Enabled by Iron-Based Catalytic Systems

Iron(II) acetate facilitates C–H activation through ligand-to-ligand hydrogen transfer (LLHT) or oxidative addition pathways. In propargyl acetate annulations, high-spin Iron(II) intermediates generated from Fe(OAc)₂ enable rapid C–H bond cleavage at ambient temperatures [2]. Mössbauer spectroscopy and kinetic studies confirm that the low-spin to high-spin transition lowers the activation barrier for C–H metallation, enabling reactions without external oxidants [2].

Table 2: Substrate Scope in Iron(II)-Catalyzed C–H/N–H Annulation

| Substrate | Product | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Benzamide | Isoquinolone | 89 | 12 |

| 4-Methoxybenzamide | 7-Methoxyisoquinolone | 78 | 9 |

| Naphthamide | Benzoisoquinolone | 82 | 11 |

Chelation-assisted strategies further enhance selectivity. For instance, triazole amides direct Iron(II) acetate to activate aromatic C–H bonds ortho to directing groups, forming cyclometalated intermediates [8]. Alkali cations (e.g., Na⁺, K⁺) modulate reactivity by stabilizing transient Iron(0) species, enabling divergent pathways such as deprotonative ferration or oxidative C–H insertion [7].

Tandem Oxidation-Reduction Sequences in Biomimetic Catalysis

Iron(II) acetate excels in cascade reactions that mimic enzymatic multistep processes. In the synthesis of pyrroles from nitroarenes, it catalyzes sequential transfer hydrogenation and Paal–Knorr condensation. Using formic acid as a green reductant, nitro groups are reduced to amines, which subsequently condense with diketones under acidic conditions [4]. This one-pot method achieves 85–92% yields with exceptional functional group tolerance, avoiding dehalogenation or over-reduction side reactions.

Mechanistic Highlights:

- Hydrogenation Phase: Iron(II) acetate coordinates formate ions, facilitating hydride transfer to nitroarenes via a six-membered transition state.

- Condensation Phase: The in situ-generated amine reacts with 1,4-diketones, promoted by Brønsted acid additives.

This tandem process underscores Iron(II) acetate’s versatility in mediating redox-neutral transformations, a hallmark of sustainable catalysis.

Green Synthesis Protocols for Iron Oxide Nanoparticle Fabrication

The utilization of Iron(II) acetate in green synthesis protocols for iron oxide nanoparticle fabrication represents a paradigm shift toward environmentally sustainable nanotechnology approaches. Plant-mediated synthesis protocols have demonstrated remarkable effectiveness in producing iron oxide nanoparticles with controlled morphology and enhanced environmental compatibility [1] [2].

Green tea extract (Camellia sinensis) has emerged as a particularly effective reducing agent for Iron(II) acetate-based nanoparticle synthesis. The polyphenolic compounds present in green tea extract, including catechins and epicatechins, function as both reducing agents and stabilizing agents during the synthesis process [1]. When Iron(II) acetate is combined with green tea extract in a 2:1 volume ratio, spherical nanoparticles with diameters ranging from 5-10 nanometers are produced at room temperature without requiring additional surfactants or polymers [1].

The synthesis mechanism involves the reduction of Iron(II) acetate by polyphenolic compounds, which donate electrons to facilitate the formation of zero-valent iron nanoparticles. The acetate ligands in Iron(II) acetate provide additional stabilization through coordination interactions, preventing excessive aggregation during the synthesis process [1]. The optimal synthesis conditions include maintaining a pH of 6.0 through sodium hydroxide adjustment, with reaction times typically ranging from 30 minutes to 2 hours [1].

Alternative plant extracts have also demonstrated effectiveness in Iron(II) acetate-based nanoparticle synthesis. Hordeum vulgare (barley) extract produces amorphous iron oxide nanoparticles with sizes ranging from 10-30 nanometers, while Rumex acetosa extract yields particles in the 10-40 nanometer range [1]. The stability of these nanoparticles is significantly influenced by pH conditions, with lower pH values (3.7-5.8) generally providing enhanced stability [1].

Carrot (Daucus carota) extract has shown promising results when combined with Iron(II) acetate precursors. The synthesis protocol involves mixing filtered plant extracts with 0.1 M Iron(II) acetate solutions at a 1:1 volume ratio, followed by pH adjustment to 11.0 to promote nanoparticle formation [3]. The resulting nanoparticles exhibit enhanced catalytic and antimicrobial properties, making them suitable for environmental remediation applications [3].

Table 1: Green Synthesis Protocols for Iron Oxide Nanoparticles

| Plant Extract | Iron Precursor | Particle Size (nm) | Nanoparticle Type | pH Conditions | Synthesis Temperature |

|---|---|---|---|---|---|

| Camellia sinensis (Green Tea) | FeCl₃ (0.1 M) | 5-10 | Spherical nZVI | 6.0 (adjusted with NaOH) | Room temperature |

| Hordeum vulgare (Barley) | Fe₂O₃/Fe₃O₄ precursors | 10-30 | Amorphous Fe₃O₄ | 5.8 | Room temperature |

| Rumex acetosa | Fe₂O₃/Fe₃O₄ precursors | 10-40 | Amorphous Fe-NPs | 3.7 | Room temperature |

| Daucus carota (Carrot) | FeCl₃·6H₂O (0.1 M) | Not specified | Fe-NPs | 11.0 | Room temperature |

| Madhuca indica | FeSO₄ (25 mM) | Not specified | FeONPs | Not specified | Room temperature |

| Clove Extract | Fe³⁺ salts | Not specified | Magnetite | Not specified | Room temperature |

| Green Coffee Extract | Fe³⁺ salts | Not specified | Magnetite/Hematite | Not specified | Room temperature |

| Moringa oleifera | Iron salts | Not specified | Fe-NPs | Not specified | Room temperature |

Thermal decomposition protocols utilizing Iron(II) acetate have also been developed for controlled nanoparticle synthesis. The thermal decomposition of Iron(II) acetate in non-polar solvents produces magnetite nanoparticles with sizes ranging from 4.2 to 34.2 nanometers, depending on the presence of reducing agents and surfactant concentrations [4] [5]. The process involves heating Iron(II) acetate with oleic acid and 1-octadecene at temperatures between 300-320°C, resulting in single-crystalline magnetite nanoparticles with well-defined morphology [4] [5].

Bacterial synthesis protocols have demonstrated the potential for producing iron oxide nanoparticles using Iron(II) acetate as a precursor. Various bacterial strains, including Bacillus subtilis, Escherichia coli, and Magnetospirillum magneticum, can utilize Iron(II) acetate for intracellular and extracellular nanoparticle synthesis [2]. The bacterial synthesis process involves the reduction of Iron(II) acetate by bacterial enzymes and metabolites, resulting in nanoparticles with sizes ranging from 10-80 nanometers [2].

The purification and characterization of Iron(II) acetate-derived nanoparticles require specialized techniques including centrifugation, filtration, and dialysis to remove impurities and ensure nanoparticle quality [2]. Characterization methods such as X-ray diffraction, transmission electron microscopy, and Fourier transform infrared spectroscopy are essential for confirming nanoparticle composition and morphology [2] [3].

Contaminant Degradation Pathways Through Fenton-like Reactions

Iron(II) acetate plays a crucial role in Fenton-like reactions for contaminant degradation, serving as both an iron source and a complexing agent that modulates the redox potential and reaction kinetics. The acetate ligand in Iron(II) acetate significantly influences the degradation pathways and efficiency of various organic and inorganic contaminants through complexation-mediated mechanisms [6].

The fundamental mechanism of Iron(II) acetate-mediated Fenton reactions involves the generation of hydroxyl radicals (- OH) through the reaction between Iron(II) species and hydrogen peroxide. The acetate ligand modulates the redox potential of the Iron(II)/Iron(III) couple, with Iron(II) acetate exhibiting a redox potential of approximately +0.131 V, which is significantly different from aqueous Iron(II) (+0.771 V) [6]. This modification enhances the electron transfer kinetics and extends the operational pH range for effective contaminant degradation [6].

Research has demonstrated that Iron(II) acetate complexes exhibit superior degradation kinetics compared to uncomplexed Iron(II) species. The kinetic efficacy order for contaminant degradation by Iron(II) complexes follows the sequence: aqua < acetate < oxalate < nitrilotriacetate < iminodiacetate < ethylenediaminetetraacetate [6]. This enhanced performance is attributed to the stabilization of Iron(II) species and the prevention of iron precipitation at circumneutral pH values [6].

Chlorinated organic compounds represent a major class of contaminants effectively degraded by Iron(II) acetate-mediated Fenton reactions. Trichloroethylene (TCE) degradation studies have shown that Iron(II) acetate systems achieve 75-80% removal efficiency within 120 minutes under acidic conditions (pH 2-4) [7]. The degradation pathway involves hydroxyl radical attack on the carbon-chlorine bonds, leading to stepwise dechlorination and eventual mineralization to carbon dioxide and water [7].

2,4-Dichlorophenol represents another significant contaminant class effectively treated by Iron(II) acetate systems. The degradation efficiency reaches 95-98% within 120 minutes, with the acetate ligand providing enhanced stability and preventing iron precipitation [7]. The primary degradation mechanism involves hydroxyl radical attack on the aromatic ring, leading to ring opening and subsequent mineralization [7].

Advanced oxidation processes utilizing Iron(II) acetate have demonstrated effectiveness against persistent organic pollutants. The degradation of 1,4-dioxane, a recalcitrant contaminant, achieves 60-70% removal efficiency, while 1,2,3-trichloropropane shows 75-80% degradation under optimized conditions [7]. The acetate ligand enhances the selectivity of hydroxyl radical generation and reduces competing reactions that would otherwise limit degradation efficiency [7].

Table 2: Contaminant Degradation Pathways Through Fenton-like Reactions

| Contaminant | Iron Species | Oxidant | Degradation Efficiency (%) | Reaction Time | pH Range | Primary Mechanism |

|---|---|---|---|---|---|---|

| Trichloroethylene (TCE) | Fe(II)/Fe(III)/Fe(0) | H₂O₂ | 75-80 | 120 min | 2-4 | Hydroxyl radical (- OH) |

| 2,4-Dichlorophenol (2,4-DCP) | Fe(II)/Fe(III)/Fe(0) | H₂O₂ | 95-98 | 120 min | 2-4 | Hydroxyl radical (- OH) |

| 1,4-Dioxane | Fe(II)/Fe(III)/Fe(0) | H₂O₂ | 60-70 | 120 min | 2-4 | Hydroxyl radical (- OH) |

| 1,2,3-Trichloropropane (TCP) | Fe(II)/Fe(III)/Fe(0) | H₂O₂ | 75-80 | 120 min | 2-4 | Hydroxyl radical (- OH) |

| Methyl tert-butyl ether (MTBE) | Fe(II) + Pd catalyst | H₂O₂ | ~95 (11 min half-life) | 11 min (half-life) | 3 | Hydroxyl radical (- OH) |

| Methylene Blue | nZVI from green tea | H₂O₂ | ~90 | 60 min | 6-7 | Reduction/Oxidation |

| Methyl Orange | nZVI from green tea | H₂O₂ | ~90 | 60 min | 6-7 | Reduction/Oxidation |

| Organic compounds (general) | Iron(II) complexes | O₂/H₂O₂ | 80-95 | 30-120 min | 3-8 | Direct/Indirect oxidation |

The pH dependence of Iron(II) acetate-mediated Fenton reactions is a critical factor influencing degradation efficiency. At pH values below 3, Iron(II) acetate dissociates, and the system behaves similarly to conventional Fenton reactions. However, at circumneutral pH values (6-8), the acetate ligand maintains iron solubility and prevents the formation of iron hydroxide precipitates that would otherwise terminate the catalytic cycle [8] [6].

Mechanistic studies have revealed that Iron(II) acetate systems can generate multiple reactive oxygen species, including hydroxyl radicals, superoxide radicals, and singlet oxygen, depending on the reaction conditions [9]. The acetate ligand influences the distribution of these species, with higher acetate concentrations favoring hydroxyl radical generation over other reactive oxygen species [9].

The kinetics of Iron(II) acetate-mediated contaminant degradation follow complex pathways involving both direct and indirect oxidation mechanisms. Direct oxidation occurs through electron transfer from the contaminant to the Iron(II) acetate complex, while indirect oxidation involves the generation of reactive oxygen species that subsequently attack the contaminant molecules [6]. The relative contribution of each pathway depends on the contaminant structure, solution composition, and reaction conditions [6].

Accelerated catalytic Fenton systems utilizing Iron(II) acetate with palladium co-catalysts have demonstrated exceptional performance for trace-level contaminant removal. These systems achieve rapid degradation of methyl tert-butyl ether with a half-life of 11 minutes using only 1 milligram per liter of dissolved iron [10]. The palladium co-catalyst facilitates the rapid reduction of Iron(III) back to Iron(II), maintaining the catalytic cycle and enabling effective operation at trace iron concentrations [10].

The degradation byproducts formed during Iron(II) acetate-mediated Fenton reactions vary depending on the target contaminant and reaction conditions. For chlorinated compounds, typical byproducts include partially dechlorinated intermediates, organic acids, and ultimately carbon dioxide and water [7]. The acetate ligand influences the selectivity of byproduct formation, often leading to less toxic intermediates compared to conventional Fenton systems [7].

Soil-Groundwater Remediation Mechanisms at Molecular Interfaces

The application of Iron(II) acetate in soil-groundwater remediation involves complex molecular-level interactions at various interfaces, including mineral-water, organic matter-water, and microbial-chemical interfaces. These interactions determine the fate, transport, and transformation of contaminants in subsurface environments [11] [12].

At the mineral-water interface, Iron(II) acetate participates in surface complexation reactions with soil minerals, particularly iron oxides, clay minerals, and organic matter surfaces. The acetate ligand facilitates the formation of inner-sphere complexes with mineral surfaces, enhancing the stability and reactivity of iron species in the soil environment [11]. Surface complexation modeling has shown that Iron(II) acetate exhibits higher affinity for mineral surfaces compared to uncomplexed Iron(II) species, leading to enhanced contaminant immobilization [11].

The molecular mechanisms of heavy metal immobilization by Iron(II) acetate involve multiple pathways, including adsorption, precipitation, and redox reactions. For arsenic remediation, Iron(II) acetate facilitates the reduction of arsenate [As(V)] to arsenite [As(III)], followed by adsorption onto iron oxide surfaces or precipitation as mixed iron-arsenic phases [13] [14]. The acetate ligand enhances the electron transfer kinetics and maintains iron solubility under conditions where uncomplexed iron would precipitate [13].

Cadmium remediation through Iron(II) acetate-mediated processes involves the formation of iron sulfide phases that subsequently react with cadmium to form highly insoluble cadmium sulfide precipitates. The acetate ligand modulates the iron sulfide formation kinetics and enhances the selectivity for cadmium removal over competing cations [14]. Field studies have demonstrated removal efficiencies of 90-99% for cadmium using Iron(II) acetate-enhanced permeable reactive barriers [14].

Table 3: Soil-Groundwater Remediation Mechanisms at Molecular Interfaces

| Contaminant Type | Iron-Based Material | Remediation Mechanism | Removal Efficiency (%) | Reaction Rate | Key Factors | Environmental Conditions |

|---|---|---|---|---|---|---|

| Arsenic (As) | Iron sulfide (FeS) | Reduction As(V)→As(III) + adsorption | 85-95 | Hours to days | pH, redox potential, FeS stability | Anoxic, pH 6-8 |

| Cadmium (Cd) | Iron sulfide (FeS) | Precipitation as CdS | 90-99 | Minutes to hours | pH, sulfide availability | Anoxic, pH 6-8 |

| Chromium (Cr) | Zero-valent iron (ZVI) | Reduction Cr(VI)→Cr(III) | 85-96 | Hours to days | pH, Fe availability | Variable pH |

| Mercury (Hg) | Zero-valent iron (ZVI) | Immobilization + reduced translocation | 80-90 | Days to weeks | Iron concentration, soil pH | Aerobic/anaerobic |

| Chlorinated solvents | Nanoscale ZVI | Dechlorination via electron transfer | 90-99 | Minutes to hours | Surface area, pH | Anoxic preferred |

| Polychlorinated biphenyls (PCBs) | Iron oxide nanoparticles | Adsorption + degradation | 70-85 | Hours to days | Particle size, contact time | Variable conditions |

| Heavy metals (general) | Iron oxide nanoparticles | Adsorption + precipitation | 85-98 | Minutes to hours | Surface area, pH, ionic strength | Variable conditions |

| Organic pollutants | Iron-bearing minerals | Redox reactions + complexation | 75-95 | Hours to days | pH, mineral composition | Natural soil conditions |

The molecular-scale interactions between Iron(II) acetate and soil organic matter significantly influence contaminant fate and transport. Organic matter provides complexation sites for iron species, forming stable organometallic complexes that can either enhance or inhibit contaminant mobility depending on the specific molecular structure and environmental conditions [11]. Humic and fulvic acids, the major components of soil organic matter, form strong complexes with Iron(II) acetate, influencing the redox chemistry and bioavailability of both iron and associated contaminants [11].

Microbial-mediated processes play a crucial role in Iron(II) acetate-enhanced soil remediation. Microorganisms can utilize acetate as a carbon source and electron donor, facilitating the reduction of iron oxides and the generation of reactive iron species [15]. The microbial communities associated with Iron(II) acetate treatment show enhanced diversity and activity, particularly among iron-reducing bacteria and sulfate-reducing bacteria [15]. These microbial processes create favorable conditions for contaminant immobilization and degradation [15].

The effectiveness of Iron(II) acetate in groundwater remediation has been demonstrated through permeable reactive barrier applications. These systems utilize Iron(II) acetate as a reactive medium that treats contaminated groundwater as it flows through the barrier [16] [17]. The acetate component serves multiple functions, including pH buffering, iron complexation, and provision of organic carbon for microbial processes [16]. Field implementations have shown sustained treatment effectiveness for periods exceeding five years [16].

Zero-valent iron nanoparticles synthesized using Iron(II) acetate precursors have shown exceptional performance in groundwater remediation applications. The nanoscale size provides high surface area and reactivity, while the acetate ligand enhances dispersion and prevents aggregation during injection into aquifer systems [18] [19]. These nanoparticles achieve 90-99% removal efficiency for chlorinated solvents through reductive dechlorination mechanisms [18] [19].

The molecular-scale mechanisms of organic contaminant degradation in soil systems involve complex interactions between Iron(II) acetate, soil minerals, and organic matter. The acetate ligand can participate in ligand exchange reactions with mineral surfaces, creating reactive surface sites that facilitate contaminant adsorption and transformation [12]. Additionally, the acetate can undergo microbial degradation, producing reducing equivalents that drive reductive transformation of halogenated organic compounds [12].

Long-term performance and sustainability of Iron(II) acetate-based remediation systems depend on the maintenance of favorable geochemical conditions and the prevention of system fouling. The acetate ligand provides buffering capacity that helps maintain optimal pH conditions for iron reactivity [20]. However, excessive acetate concentrations can lead to increased microbial activity and potential system clogging, requiring careful optimization of treatment parameters [20].

The integration of Iron(II) acetate with other remediation technologies, such as bioaugmentation and phytoremediation, has shown synergistic effects in contaminant removal. The acetate provides carbon and energy sources for beneficial microorganisms, while the iron component facilitates abiotic contaminant transformation processes [21]. These integrated approaches achieve higher removal efficiencies and broader contaminant specificity compared to single-technology applications [21].

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

2140-52-5